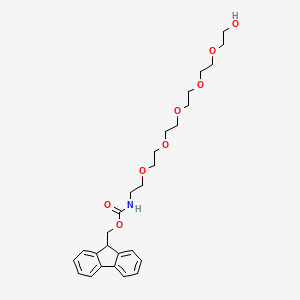

Fmoc-NH-PEG6-alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a polyethylene glycol (PEG) linker, which increases solubility in aqueous media and is commonly used in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG6-alcohol typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with a polyethylene glycol derivative. The Fmoc group is introduced to protect the amine group, and the terminal hydroxyl group is retained for further derivatization or replacement with other reactive functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for research and industrial applications.

Types of Reactions:

Deprotection: The Fmoc group can be deprotected under basic conditions, typically using piperidine, to yield the free amine.

Substitution: The terminal hydroxyl group can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Substitution: Various reagents can be used depending on the desired functional group to be introduced at the terminal hydroxyl position.

Major Products Formed:

Deprotection: The major product is the free amine derivative of the compound.

Substitution: The products vary based on the substituent introduced at the terminal hydroxyl group.

Applications De Recherche Scientifique

Fmoc-NH-PEG6-alcohol is widely used in scientific research due to its versatility and functional properties:

Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.

Biology: It is used in the modification of biomolecules, such as peptides and proteins, to enhance their solubility and stability.

Medicine: It is employed in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs).

Industry: It is used in the production of hydrogels and other materials for various industrial applications.

Mécanisme D'action

The mechanism of action of Fmoc-NH-PEG6-alcohol primarily involves its role as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to reveal the free amine for further reactions. The PEG spacer enhances solubility and biocompatibility, making it suitable for use in drug delivery systems and other biomedical applications .

Comparaison Avec Des Composés Similaires

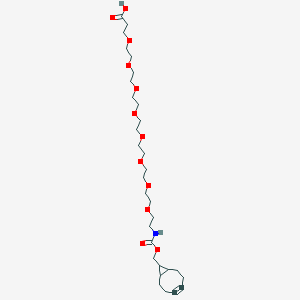

Fmoc-NH-PEG4-alcohol: Similar structure with a shorter PEG chain.

Fmoc-NH-PEG8-alcohol: Similar structure with a longer PEG chain.

Fmoc-NH-PEG12-alcohol: Similar structure with an even longer PEG chain.

Comparison: Fmoc-NH-PEG6-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The choice of PEG chain length can affect the properties of the final product, such as solubility, biocompatibility, and the ability to undergo further chemical modifications .

Propriétés

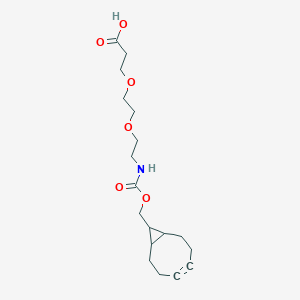

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO8/c29-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-28-27(30)36-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26,29H,9-21H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKONDHKVRJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

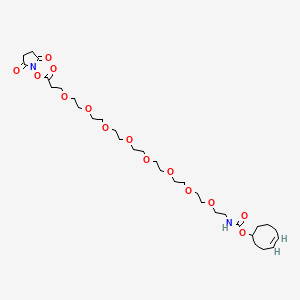

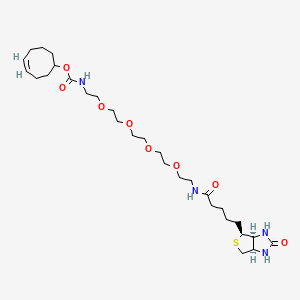

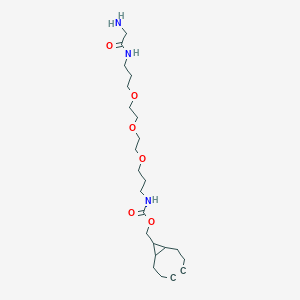

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114402.png)

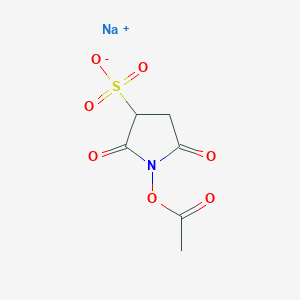

![2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8114449.png)

![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)

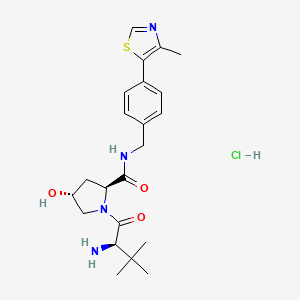

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114465.png)